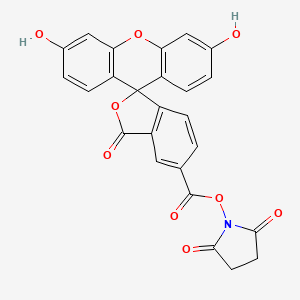

5-FAM SE

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H15NO9/c27-13-2-5-17-19(10-13)33-20-11-14(28)3-6-18(20)25(17)16-4-1-12(9-15(16)24(32)34-25)23(31)35-26-21(29)7-8-22(26)30/h1-6,9-11,27-28H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECIDMICWWDIBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H15NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376328 | |

| Record name | 5-Carboxyfluorescein N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

473.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92557-80-7 | |

| Record name | 5-Carboxyfluorescein N-succinimidyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[[3â??,6â??-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9â??-[9H]xanthen]-5-yl)carbonyl]oxy]-2,5-pyrrolidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 5-FAM SE for Molecular Biology Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of 5-FAM SE in Fluorescent Labeling

5-Carboxyfluorescein, succinimidyl ester (this compound) is a highly popular amine-reactive fluorescent dye used extensively in molecular biology.[1] It belongs to the fluorescein family of fluorophores and is prized for its bright green fluorescence, which is readily detectable by common fluorescence instrumentation. The "5-FAM" designation refers to the specific isomer (5-carboxyfluorescein), ensuring batch-to-batch consistency, while the "SE" (succinimidyl ester) denotes the reactive group responsible for its labeling capabilities.[1][2]

The primary utility of this compound lies in its ability to form stable, covalent bonds with primary and secondary aliphatic amines.[3][4] This reaction is the cornerstone of its application in labeling a wide array of biomolecules, including proteins, peptides, antibodies, and amine-modified nucleic acids.[2] The resulting amide bond is significantly more stable and resistant to hydrolysis compared to the thiourea linkage formed by its predecessor, Fluorescein Isothiocyanate (FITC), making this compound a superior choice for creating robust fluorescent bioconjugates.[1][5]

These labeled molecules are indispensable tools for a multitude of research applications, such as:

Chemical Properties and Reaction Mechanism

The key to this compound's function is the N-hydroxysuccinimide (NHS) ester group. This group reacts efficiently with nucleophilic primary amines, typically found on the ε-amino group of lysine residues and the N-terminus of proteins, in a process called acylation.[3] The reaction proceeds optimally under slightly alkaline conditions (pH 8.0-9.5) and results in the formation of a stable amide bond, covalently attaching the fluorescein fluorophore to the target biomolecule.[3][9][10] A competing reaction is the hydrolysis of the NHS ester, which increases with pH and is more prevalent in dilute protein solutions.[10][11] Therefore, maintaining an appropriate protein concentration and pH is critical for efficient labeling.[3]

Visualization of the Labeling Reaction

The diagram below illustrates the fundamental chemical reaction between this compound and a primary amine on a biomolecule.

Caption: Covalent labeling via this compound.

Quantitative Data and Spectral Properties

The photophysical properties of 5-FAM are crucial for experimental design. It is compatible with standard FITC filter sets and is efficiently excited by the 488 nm argon-ion laser line.[2]

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~492-495 nm | [1][2][12] |

| Emission Maximum (λem) | ~514-520 nm | [1][5][12] |

| Molar Extinction Coefficient (ε) | >81,000 M⁻¹cm⁻¹ at ~492 nm | [2] |

| Molecular Weight | ~473.4 g/mol | [9][12] |

| Recommended Laser Line | 488 nm | [2][13] |

| Fluorescence Color | Green | [1] |

Note: Spectral properties can be influenced by the local environment and pH.[13]

Experimental Protocols

Detailed and consistent protocols are vital for reproducible results. Below are methodologies for labeling two common classes of biomolecules.

Protocol: Labeling of Proteins (e.g., Antibodies)

This protocol is a general guideline for labeling proteins like IgG antibodies. The optimal dye-to-protein molar ratio may need to be determined empirically, but typically ranges from 2:1 to 20:1.[5]

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)[9]

-

Labeling Buffer (e.g., 0.1 M sodium bicarbonate or 50 mM borate, pH 8.3-8.5)[10][15]

-

Purification column (e.g., Sephadex G-25)[9]

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Prepare Protein: Ensure the protein is in an amine-free buffer (e.g., PBS, MOPS, HEPES).[5][10] If the buffer contains Tris or glycine, the protein must be dialyzed against an appropriate labeling buffer. Adjust the protein concentration to 2-10 mg/mL.[9] For optimal labeling, adjust the pH of the protein solution to 8.5 ± 0.5 using 1 M sodium bicarbonate.[9]

-

Prepare Dye Stock: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.[9] The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions, so do not store the dye in solution.[10]

-

Calculate Dye Volume: Determine the required volume of this compound stock solution. A common starting point for IgG is a 10:1 molar ratio of dye to protein.[5][9]

-

Reaction: While gently vortexing, add the calculated volume of this compound stock solution dropwise to the protein solution.

-

Incubation: Incubate the reaction for 60 minutes at room temperature, protected from light.[9] Gentle mixing during incubation can improve efficiency.

-

Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[9] The first colored band to elute is the labeled protein.

Protocol: Labeling of Amino-Modified Oligonucleotides

This protocol outlines the labeling of synthetic oligonucleotides that have been modified to contain a primary amine.[8][16]

Materials:

-

5'- or 3'-amino-modified oligonucleotide (lyophilized)

-

This compound

-

Anhydrous DMSO or DMF[16]

-

Labeling Buffer (0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.3)[16]

-

Nuclease-free water

-

Purification reagents (e.g., for HPLC or ethanol precipitation)[16]

Procedure:

-

Prepare Oligonucleotide: Dissolve the lyophilized amino-modified oligonucleotide in the labeling buffer.

-

Prepare Dye Stock: Immediately before use, dissolve this compound in anhydrous DMSO to the desired concentration (e.g., to achieve a 20-50 fold molar excess of dye).[8]

-

Reaction: Add the dye solution to the oligonucleotide solution. Mix well by vortexing.

-

Incubation: Incubate the reaction at room temperature for 1-3 hours, or overnight, protected from light.[16]

-

Purification: Purify the labeled oligonucleotide from excess free dye. Common methods include:

Experimental Workflow Visualization

The following diagram outlines a typical workflow for protein labeling and subsequent application in immunofluorescence microscopy.

Caption: Workflow for antibody labeling and use.

References

- 1. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]

- 2. empbiotech.com [empbiotech.com]

- 3. Nhs-fluorescein | 135795-62-9 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. The Application of Imaging Flow Cytometry to High-Throughput Biodosimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FAM; 5' Modification-10464 | LGC Biosearch Technologies [oligos.biosearchtech.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biotium.com [biotium.com]

- 13. FluoroFinder [app.fluorofinder.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. biotium.com [biotium.com]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE): Excitation and Emission Spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and chemical properties of 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE), a widely used fluorescent labeling reagent. It includes detailed data on its excitation and emission characteristics, experimental protocols for its use, and visualizations of its chemical reactivity and potential applications in cellular signaling analysis.

Core Properties of this compound

This compound is a single isomer amine-reactive fluorescent dye belonging to the fluorescein family.[1] It is extensively used for the covalent labeling of biomolecules such as peptides, proteins, and nucleotides.[1] The succinimidyl ester (SE) moiety reacts with primary aliphatic amines to form stable amide bonds, making it an ideal tool for creating fluorescently tagged molecules for various biological assays.[1]

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of this compound.

| Property | Value | References |

| Chemical Name | 5-Carboxyfluorescein N-succinimidyl ester | [2] |

| Synonyms | 5-FAM, SE; 5-CFSE | [2] |

| CAS Number | 92557-80-7 | [2] |

| Molecular Formula | C₂₅H₁₅NO₉ | [2] |

| Molecular Weight | 473.39 g/mol | [2] |

| Appearance | Yellow to orange solid | [3] |

| Solubility | DMSO, DMF, Methanol | [3] |

Spectral Properties

The fluorescence of 5-FAM is highly dependent on its environment, particularly the pH of the solvent. Generally, its fluorescence intensity is stable at neutral to slightly basic pH values and diminishes in acidic conditions.[4]

| Parameter | Value (in specified conditions) | References |

| Excitation Maximum (λex) | ~492 nm (in 0.1 M Tris pH 8.0) | |

| ~494 nm (in buffer pH 9.0) | ||

| ~495 nm (in DMF) | ||

| ~490 nm | [4] | |

| Emission Maximum (λem) | ~514 nm (at pH 9) | [3] |

| ~517 nm | ||

| ~518 nm (in DMF) | ||

| ~520 nm (in 0.1 M Tris pH 8.0) | ||

| Extinction Coefficient (ε) | ~83,000 cm⁻¹M⁻¹ | [5][6] |

| Fluorescence Quantum Yield (Φf) | ~0.83 (for 5-FAM) | [7] |

| ~0.93 (for unconjugated carboxyfluorescein) | [8] | |

| Fluorescence Lifetime (τ) | ~4.28 ns (for 5-FAM at pH 8.5) | [9] |

Chemical Reactivity and Labeling

The primary application of this compound is the fluorescent labeling of biomolecules. The succinimidyl ester group is highly reactive towards nucleophilic primary amines, such as the side chain of lysine residues and the N-terminus of proteins.

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

1 M Sodium Bicarbonate

-

Purification column (e.g., Sephadex G-25)

-

Reaction tubes

Procedure:

-

Protein Preparation:

-

This compound Stock Solution Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Mix well by vortexing.[1]

-

-

Conjugation Reaction:

-

The optimal molar ratio of this compound to protein is typically around 10:1. This may need to be optimized for your specific protein.[1]

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture in the dark at room temperature for 60 minutes with gentle shaking.[1]

-

-

Purification of the Conjugate:

-

Remove the unreacted this compound and the N-hydroxysuccinimide leaving group by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Elute with an appropriate buffer (e.g., PBS pH 7.2-7.4).

-

Collect the fractions containing the labeled protein. The labeled protein will typically be the first colored fraction to elute.

-

Measurement of Fluorescence Spectra

This protocol outlines the general steps for measuring the excitation and emission spectra of a this compound conjugate.

Materials:

-

Spectrofluorometer

-

Quartz cuvettes

-

This compound labeled biomolecule

-

Appropriate buffer solution

Procedure:

-

Instrument Setup:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Set the excitation and emission slit widths. Narrower slits provide better resolution but lower signal-to-noise. 5 nm is a common starting point.

-

-

Sample Preparation:

-

Dilute the this compound labeled biomolecule in the desired buffer to a concentration that gives an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

-

-

Excitation Spectrum Measurement:

-

Set the emission wavelength to the expected emission maximum (e.g., 520 nm).

-

Scan a range of excitation wavelengths (e.g., 400 nm to 510 nm).

-

The peak of the resulting spectrum is the excitation maximum.

-

-

Emission Spectrum Measurement:

-

Set the excitation wavelength to the determined excitation maximum (e.g., 492 nm).

-

Scan a range of emission wavelengths (e.g., 500 nm to 600 nm).

-

The peak of this spectrum is the emission maximum.

-

-

Data Analysis:

-

Correct the spectra for instrument-specific variations in lamp intensity and detector response if required.

-

Plot the fluorescence intensity versus wavelength for both excitation and emission spectra.

-

Application in Signaling Pathway Analysis

This compound labeled molecules are valuable tools for studying cellular signaling pathways. For instance, a 5-FAM labeled ligand can be used to visualize the internalization of a G-protein coupled receptor (GPCR) upon activation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The Synthesis and Application of Fmoc-Lys(5-Fam) Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biotium.com [biotium.com]

- 4. iss.com [iss.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

Unveiling 5-FAM SE: A Technical Guide to its Chemical Structure and Applications

For researchers, scientists, and drug development professionals, a deep understanding of fluorescent labeling reagents is paramount. This technical guide provides an in-depth exploration of 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE), a widely used green fluorescent dye. We will delve into its chemical properties, outline detailed experimental protocols for its application, and visualize the core labeling workflow.

Core Properties of this compound

This compound is a single-isomer, amine-reactive fluorescent dye renowned for its bright green fluorescence and stable bioconjugates.[1][2] It is a derivative of fluorescein, where the succinimidyl ester (SE) group enables covalent bonding with primary and secondary aliphatic amines, such as those found in peptides, proteins, and amino-modified nucleotides.[3][4] This reaction forms a stable carboxamide bond, which is more resistant to hydrolysis compared to the thiourea bond formed by FITC, making this compound a superior choice for creating stable fluorescently labeled molecules.[2][5]

The core structure of this compound consists of a fluorescein moiety, which is responsible for its fluorescent properties, linked to an N-hydroxysuccinimide (NHS) ester at the 5-position of the carboxyfluorescein. This specific isomer ensures uniformity in labeling and fluorescent output.

Quantitative Data Summary

For ease of comparison and experimental planning, the key quantitative properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₂₅H₁₅NO₉ | [2][3][6][7] |

| Molecular Weight | 473.39 g/mol | [5][7][8] |

| Excitation Maximum (λex) | ~492 - 495 nm | [3][5][6][9] |

| Emission Maximum (λem) | ~514 - 521 nm | [3][5][8][9] |

| Molar Extinction Coefficient (ε) | >81,000 M⁻¹cm⁻¹ | [3] |

| Purity | ≥ 90% (by HPLC) | [3][8] |

| Solubility | Soluble in DMSO and DMF | [2][4] |

Experimental Protocol: Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins, such as antibodies, with this compound. The optimal conditions may need to be adjusted based on the specific protein and desired degree of labeling.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Protein solution (e.g., IgG) at a recommended concentration of 2 mg/mL[1]

-

Reaction Buffer: 1 M Sodium Bicarbonate solution or Phosphate Buffered Saline (PBS) at pH 8.5 ± 0.5[1]

-

Purification column (e.g., Sephadex G-25)[1]

-

PBS (pH 7.2-7.4) for purification[1]

Procedure:

-

Preparation of this compound Stock Solution:

-

Bring the vial of this compound to room temperature.

-

Add anhydrous DMSO to the vial to create a 10 mM stock solution.[1]

-

Vortex thoroughly to ensure the dye is completely dissolved.

-

-

Preparation of Protein Solution:

-

Dissolve the protein in the reaction buffer to a concentration of 2 mg/mL.

-

Ensure the pH of the protein solution is between 8.0 and 9.0 for optimal labeling efficiency. If the pH is below 8.0, adjust it with 1 M sodium bicarbonate.[1]

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution. A molar ratio of 10:1 (this compound to protein) is often a good starting point for IgG antibodies.[1][5]

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture in the dark at room temperature for 60 minutes with gentle agitation.[1]

-

-

Purification of the Labeled Protein:

-

Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions.

-

Load the reaction mixture onto the column.

-

Elute the labeled protein using PBS (pH 7.2-7.4).[1]

-

Collect the fractions containing the fluorescently labeled protein, which will typically elute first. The smaller, unbound this compound molecules will elute later.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for 5-FAM).

-

The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the protein and this compound.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the protein labeling process using this compound.

Caption: Workflow for labeling proteins with this compound.

Signaling Pathway and Logical Relationship Visualization

While this compound itself is not part of a signaling pathway, its application in tracking labeled molecules is crucial for elucidating such pathways. The following diagram illustrates the logical relationship of how a this compound labeled ligand can be used to study a generic receptor-mediated signaling cascade.

Caption: Using this compound to visualize ligand-receptor interaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]

- 3. empbiotech.com [empbiotech.com]

- 4. 5(6)-FAM SE | TargetMol [targetmol.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. biotium.com [biotium.com]

- 7. abpbio.com [abpbio.com]

- 8. 5-Carboxyfluorescein N-Succinimidyl Ester Fluorescent Label - Creative Biolabs [creative-biolabs.com]

- 9. biotium.com [biotium.com]

A Technical Guide to the Solubility of 5-FAM SE in DMSO and Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE), a widely used amine-reactive fluorescent dye. Understanding its solubility in both organic solvents, such as Dimethyl Sulfoxide (DMSO), and aqueous buffers is critical for its effective use in labeling proteins, peptides, and nucleotides. This document outlines quantitative solubility data, detailed experimental protocols, and a visual representation of a typical labeling workflow.

Core Concepts: Solubility and Stability

This compound is a molecule that contains a succinimidyl ester (SE) functional group. This group is highly reactive towards primary and secondary amines, forming stable amide bonds. This reactivity is the basis for its use in bioconjugation. However, the SE group is also susceptible to hydrolysis, particularly in aqueous environments. This hydrolysis reaction competes with the desired labeling reaction and results in the formation of the free acid, 5-carboxyfluorescein, which is no longer capable of reacting with amines. Therefore, the "solubility" of this compound in aqueous buffers is more accurately described as its transient ability to remain dissolved and reactive for a sufficient period to label the target molecule.

Solubility of this compound in DMSO

DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4][5] It is a polar aprotic solvent that readily dissolves this compound, allowing for the creation of stable, long-term storage solutions. Anhydrous DMSO is preferred to minimize hydrolysis of the succinimidyl ester during storage.[2]

| Solvent | Reported Solubility | Molar Concentration (mM) | Notes |

| DMSO | 120 mg/mL[1] | 253.49 mM | Sonication and heating may be required.[1] |

| DMSO | 250 mg/mL[6] | 528.11 mM | Ultrasonic treatment is needed. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[6] |

| DMSO | 50 mg/mL[7] | ~105.6 mM | - |

Molecular Weight of this compound is approximately 473.39 g/mol .[4][8]

Solubility and Use of this compound in Aqueous Buffers

This compound exhibits very limited solubility and stability in aqueous buffers.[9] The succinimidyl ester group will hydrolyze in the presence of water, with the rate of hydrolysis increasing with higher pH. For this reason, stock solutions are prepared in anhydrous DMSO and then diluted into the aqueous reaction buffer immediately before use.[10][11]

The effective use of this compound in aqueous buffers is a balance between dissolving a sufficient amount for the labeling reaction and minimizing the competing hydrolysis reaction. The labeling reaction itself is typically carried out at a slightly alkaline pH (pH 8.0-9.5) to ensure that the target amine groups on the protein are deprotonated and thus more nucleophilic.[5][11] While this pH range favors the labeling reaction, it also accelerates hydrolysis. Therefore, the reaction time is a critical parameter.

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Pipettes and tips

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add a precise volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).[2] A common stock solution concentration is 10 mg/mL in DMSO.[8]

-

Mix thoroughly by vortexing or pipetting up and down until the solid is completely dissolved.[2] Gentle warming or sonication can be used to aid dissolution if necessary.[1]

-

Store the stock solution at -20°C or -80°C, protected from light and moisture.[6] Stock solutions stored at -20°C should be used within one month, while those at -80°C can be stable for up to six months.[6]

General Protocol for Labeling Proteins with this compound in an Aqueous Buffer

This protocol provides a general workflow for labeling a protein with this compound. The optimal conditions, particularly the molar ratio of dye to protein, may need to be determined empirically for each specific protein.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., PBS, bicarbonate buffer)

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

-

Purification column (e.g., Sephadex G-25) to remove unreacted dye

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[2] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as these will compete with the protein for reaction with the dye.[2] The pH of the protein solution should be adjusted to 8.5 ± 0.5 for optimal labeling.[2]

-

Calculate the Required Amount of this compound: A molar ratio of this compound to protein of approximately 10:1 is often a good starting point for antibodies.[2][8] The optimal ratio can vary and should be determined experimentally.

-

Perform the Conjugation Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.

-

Incubate the Reaction: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[2] Gentle stirring or rotation can be beneficial.

-

Purify the Conjugate: Separate the labeled protein from the unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25). The first colored band to elute will be the this compound-labeled protein.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in a typical protein labeling experiment using this compound.

Caption: Workflow for protein labeling with this compound.

References

- 1. 5(6)-FAM SE | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. empbiotech.com [empbiotech.com]

- 4. abpbio.com [abpbio.com]

- 5. thomassci.com [thomassci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. abmole.com [abmole.com]

- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. biotium.com [biotium.com]

- 11. biotium.com [biotium.com]

An In-depth Technical Guide to the Reaction of 5-FAM SE with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical mechanism, reaction kinetics, and practical considerations for the covalent labeling of biomolecules using 5-Carboxyfluorescein, Succinimidyl Ester (5-FAM SE). It is intended to serve as a technical resource for designing and executing robust bioconjugation strategies in research and therapeutic development.

Core Principles of this compound Reactivity

This compound is an amine-reactive fluorescent labeling reagent widely used to conjugate the bright, green-emitting fluorescein fluorophore to proteins, peptides, and other biomolecules.[1][2] The utility of this compound hinges on the reactivity of its N-hydroxysuccinimide (NHS) ester functional group, which forms stable, covalent amide bonds with primary amines under mild aqueous conditions.[3][4]

The fundamental reaction between this compound and a primary amine is a nucleophilic acyl substitution . The key steps are as follows:

-

Nucleophilic Attack: The unprotonated primary amine (e.g., the ε-amino group of a lysine residue or the N-terminus of a protein) acts as a nucleophile.[3][5] It attacks the electron-deficient carbonyl carbon of the succinimidyl ester.

-

Tetrahedral Intermediate Formation: This attack results in the formation of a transient, unstable tetrahedral intermediate.[3]

-

Leaving Group Departure: The intermediate collapses, leading to the departure of the N-hydroxysuccinimide (NHS) leaving group and the formation of a highly stable amide bond between the 5-carboxyfluorescein molecule and the target amine.[3][6]

The resulting carboxamide bond is identical to a natural peptide bond and is highly resistant to hydrolysis, ensuring the stability of the final conjugate.[4][7]

The primary competing reaction in aqueous buffers is the hydrolysis of the NHS ester, which yields the non-reactive 5-carboxyfluorescein free acid and NHS.[6] This reaction consumes the labeling reagent and reduces conjugation efficiency. The rate of hydrolysis is highly dependent on pH, increasing significantly under more alkaline conditions.[6][8]

Quantitative Parameters Influencing Conjugation

The efficiency of the labeling reaction is governed by several critical parameters. Optimizing these factors is essential for achieving the desired degree of labeling (DOL) while maintaining the biological activity of the target molecule.

The reaction pH is the most critical parameter. A balance must be struck between ensuring the amine is deprotonated and minimizing NHS ester hydrolysis.

-

Amine Reactivity: Primary amines on proteins, such as the ε-amino group of lysine, have a pKₐ of approximately 10.5.[5] The amine must be in its unprotonated, nucleophilic form to react. Therefore, the reaction is inefficient at neutral or acidic pH.

-

Hydrolysis Rate: The half-life of the NHS ester decreases dramatically as pH increases. At 4°C, the half-life is several hours at pH 7 but only 10 minutes at pH 8.6.[6]

For these reasons, the reaction is typically performed in a pH range of 7.2 to 8.5 .[1][6] An optimal pH of 8.0 to 8.5 is often recommended for efficient labeling of proteins.[1][5]

The following table summarizes key quantitative parameters for the this compound labeling reaction.

| Parameter | Recommended Range / Value | Rationale & Notes | Citation(s) |

| Reaction pH | 7.2 - 8.5 (Optimal: 8.0 - 8.5) | Balances amine deprotonation for nucleophilic attack against the competing hydrolysis of the NHS ester. | [1][5][6] |

| Buffer System | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines (e.g., Tris, glycine) which compete with the target molecule. | [4][6][9] |

| Molar Ratio (Dye:Protein) | 10:1 to 40:1 | A molar excess of the dye drives the reaction to completion. The optimal ratio is protein-dependent. | [1][4][5] |

| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve labeling efficiency and reduce the relative impact of hydrolysis. | [1][4][5] |

| Reaction Time | 1 - 4 hours (Room Temp) or Overnight (4°C) | Reaction kinetics are dependent on pH and temperature. Higher pH allows for shorter reaction times. | [1][6][8] |

| NHS Ester Half-Life | ~4-5 hours (pH 7.0, 0°C)~10 minutes (pH 8.6, 4°C) | Demonstrates the critical impact of pH on the stability of the reactive dye. | [6] |

| Excitation / Emission Max | ~492-495 nm / ~514-520 nm | Spectral properties of the 5-FAM conjugate. The absorbance is pH-sensitive. | [4][10] |

| Molar Extinction Coeff. (ε) | > 80,000 M⁻¹cm⁻¹ (at ~494 nm) | Used for calculating the degree of labeling (DOL). | [2][11] |

Detailed Experimental Protocol: Protein Labeling

This section provides a generalized protocol for labeling a target protein (e.g., an antibody) with this compound.

-

Protein Solution:

-

The protein must be in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 or 1X PBS, pH 7.2-7.4).[4][9]

-

If the protein is in a buffer containing Tris or glycine, it must be exchanged into a suitable buffer via dialysis or size-exclusion chromatography (desalting).[4][12]

-

Adjust the protein concentration to 2-10 mg/mL for optimal results.[1]

-

-

This compound Stock Solution:

-

The this compound reagent is moisture-sensitive and should be equilibrated to room temperature before opening.[9]

-

Immediately before use, dissolve the this compound in high-quality, anhydrous dimethyl sulfoxide (DMSO) to create a stock solution of ~10 mM.[1][4]

-

Do not store the dye stock solution for extended periods, as the NHS ester will hydrolyze. Prepare it fresh for each experiment.[4][9]

-

-

Calculation: Determine the volume of the this compound stock solution needed to achieve the desired molar ratio (e.g., 10:1 dye-to-protein).[1]

-

mmol Protein = (mg/mL Protein × mL Protein) / MW_protein (in mg/mmol)

-

mmol Dye = mmol Protein × Molar Ratio

-

µL Dye Stock = (mmol Dye × MW_dye) / Concentration_stock (in mg/µL)

-

-

Reaction:

It is critical to remove unreacted and hydrolyzed dye from the labeled protein. The most common method is size-exclusion chromatography.

-

Column Preparation: Prepare a desalting column (e.g., Sephadex G-25) by equilibrating it with an appropriate buffer (e.g., PBS, pH 7.4).[1][4]

-

Sample Loading: Apply the entire reaction mixture to the top of the equilibrated column.[1]

-

Elution: Allow the sample to enter the resin bed, then add elution buffer (PBS). The larger, dye-labeled protein will travel faster through the column and elute first as a colored band. The smaller, free dye molecules will be retarded and elute later.[1]

-

Fraction Collection: Collect the fractions containing the fluorescently labeled protein.

-

Measure Absorbance: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for 5-FAM).[4]

-

Calculate Degree of Labeling (DOL):

-

Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ × CF)] / ε_protein

-

Dye Concentration (M) = A₄₉₄ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

Where CF is a correction factor for the absorbance of the dye at 280 nm (typically ~0.2 for FAM), ε_protein is the molar extinction coefficient of the protein at 280 nm, and ε_dye is the molar extinction coefficient of 5-FAM at 494 nm (~80,000 M⁻¹cm⁻¹).

-

-

Storage: Store the purified conjugate protected from light at 4°C for short-term use or in aliquots at -20°C (with a cryoprotectant like glycerol) for long-term storage.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. empbiotech.com [empbiotech.com]

- 3. benchchem.com [benchchem.com]

- 4. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 5. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]

- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 7. 5(6)-FAM, SE [5-(and-6)-Carboxyfluorescein, succinimidyl ester] *CAS 117548-22-8* | AAT Bioquest [aatbio.com]

- 8. m.youtube.com [m.youtube.com]

- 9. broadpharm.com [broadpharm.com]

- 10. biotium.com [biotium.com]

- 11. FAM amine, 5-isomer (A270206) | Antibodies.com [antibodies.com]

- 12. researchgate.net [researchgate.net]

5-FAM SE: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of 5-Carboxyfluorescein N-succinimidyl ester (5-FAM SE), a widely utilized fluorescent probe in molecular biology, drug development, and various life science research applications. This document outlines the core physicochemical properties, detailed experimental protocols for bioconjugation, and the fundamental reaction mechanism.

Core Physicochemical Properties

This compound is a single-isomer, amine-reactive fluorescent dye favored for its ability to form stable covalent bonds with primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified nucleotides.[1][2][3] Its succinimidyl ester moiety reacts efficiently with nucleophilic amines at neutral to slightly alkaline pH to yield stable carboxamide linkages, which are more resistant to hydrolysis compared to the isothiocyanate linkages formed by FITC.[4]

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Weight | 473.39 g/mol | [1][5][6] |

| Molecular Formula | C25H15NO9 | [1][5][6] |

| Excitation Maximum (λex) | ~492-495 nm | [1][2][3] |

| Emission Maximum (λem) | ~517-521 nm | [1][3][6] |

| Appearance | Yellow to orange solid | [5] |

| CAS Number | 92557-80-7 | [1][2][5] |

Amine Labeling Workflow

The following diagram illustrates the general workflow for labeling a target protein with this compound. This process involves preparation of the dye and protein, conjugation, and subsequent purification of the labeled product.

Experimental Protocol: Protein Labeling

This section provides a detailed methodology for the covalent labeling of proteins with this compound. The protocol is based on the reaction between the succinimidyl ester of 5-FAM and primary amines on the protein surface.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Protein to be labeled (e.g., IgG)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.[5] Mix thoroughly by vortexing. This stock solution should be prepared fresh and protected from light.

-

Preparation of Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 2 mg/mL.[5] Ensure the pH of the solution is between 8.0 and 9.0 for optimal labeling efficiency. If necessary, adjust the pH with 1 M sodium bicarbonate.[5]

-

Calculation of Reagent Volumes: To achieve an optimal molar ratio of dye to protein (typically around 10:1), calculate the required volume of the this compound stock solution.[5]

-

Example Calculation for IgG (MW ~150,000 g/mol ):

-

mmol (IgG) = (mg/mL IgG * mL IgG) / MW IgG

-

mmol (this compound) = mmol (IgG) * 10

-

µL (this compound) = (mmol this compound * MW this compound) / concentration (mg/µL)[5]

-

-

-

Conjugation Reaction: While gently vortexing the protein solution, add the calculated volume of the this compound stock solution.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5] Gentle agitation during incubation can enhance labeling efficiency.

-

Purification: Following incubation, separate the labeled protein from unreacted dye and byproducts. This is typically achieved using size-exclusion chromatography with a resin appropriate for the molecular weight of the target protein.

-

Storage: Store the purified, labeled protein under appropriate conditions, typically at -20°C and protected from light.

Signaling Pathway and Logical Relationships

The core of this compound's utility lies in its chemical reactivity. The succinimidyl ester is an excellent leaving group, facilitating a nucleophilic attack from a primary amine on the target biomolecule. This reaction forms a stable amide bond, covalently linking the fluorescein dye to the target.

References

An In-Depth Technical Guide to the Storage and Stability of 5-FAM SE

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein N-hydroxysuccinimidyl ester (5-FAM SE) is a widely utilized amine-reactive fluorescent dye favored for its bright green fluorescence and ability to form stable covalent bonds with primary and secondary amines on biomolecules.[1][2] This reagent is a cornerstone in various life science applications, including the labeling of peptides, proteins, and nucleotides for use in fluorescence microscopy, flow cytometry, and in-vitro assays.[3] The succinimidyl ester (SE) moiety reacts efficiently with amine groups under mild conditions to form a stable amide linkage.[3]

The stability of this compound and its conjugates is a critical factor for the success and reproducibility of these applications. Compared to its predecessor, fluorescein isothiocyanate (FITC), this compound forms more stable carboxamide bonds that are more resistant to hydrolysis, leading to conjugates with superior stability.[1] This technical guide provides a comprehensive overview of the recommended storage and handling conditions for this compound, details on its stability under various conditions, and protocols for its use and stability assessment.

Data Presentation

Storage and Stability of this compound Solid and Stock Solutions

Proper storage is paramount to maintaining the reactivity and fluorescence of this compound. The primary degradation pathway for the reactive succinimidyl ester is hydrolysis, which is accelerated by moisture and inappropriate pH conditions.

| Form | Storage Temperature (°C) | Recommended Duration | Key Considerations |

| Solid (Lyophilized) | -20 | Up to 1 year or more | Store in a desiccator to protect from moisture. Protect from light. |

| Stock Solution in Anhydrous DMSO or DMF | -20 | 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Use anhydrous solvents to minimize hydrolysis. |

| Stock Solution in Anhydrous DMSO or DMF | -80 | 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. Some sources suggest storing under nitrogen for enhanced stability.[1] |

Long-Term Thermal Stability of Solid this compound

A study on the long-term thermal stability of solid this compound for spaceflight missions provided the following insights into its degradation under various temperature conditions.

| Storage Temperature (°C) | Duration | Effect on CE-LIF Assay Performance |

| 4 | 2 years | No effect due to dye degradation |

| 25 | 6 months | No effect due to dye degradation |

| 60 | 1 month | No effect due to dye degradation |

CE-LIF: Capillary Electrophoresis with Laser-Induced Fluorescence

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Solvent Addition: Add a sufficient volume of anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to the vial to achieve the desired concentration (e.g., 10 mM).

-

Dissolution: Vortex the vial until the dye is completely dissolved.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol for Labeling Proteins with this compound

This protocol provides a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.

-

Protein Preparation:

-

Dissolve the protein in a buffer free of primary amines, such as 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[1] Buffers containing Tris or glycine are not suitable as they will compete for reaction with the dye.

-

The recommended protein concentration is typically 2-10 mg/mL for optimal labeling efficiency.[1]

-

-

Dye Preparation:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO as described above.

-

-

Labeling Reaction:

-

Slowly add the this compound stock solution to the protein solution while gently stirring. A common starting point is a 10-fold molar excess of dye to protein.[1]

-

Incubate the reaction mixture for 1 hour at room temperature in the dark, with gentle agitation.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

Equilibrate the column with a suitable buffer, such as phosphate-buffered saline (PBS), pH 7.2-7.4.

-

Apply the reaction mixture to the column and collect the fractions containing the labeled protein, which will typically elute first as a colored band.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of 5-FAM (around 495 nm).

-

The DOL can be calculated using the following formula:

Where:

-

A_max is the absorbance at the maximum wavelength of the dye.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its A_max.

-

CF is the correction factor for the dye's absorbance at 280 nm (A_280 / A_max for the free dye).

-

-

Protocol for Assessing the Hydrolysis of this compound

This protocol can be used to quantitatively assess the stability of this compound in aqueous buffers.

-

Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., phosphate buffers at pH 6, 7, and 8).

-

Preparation of this compound Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO.

-

Initiation of Hydrolysis: Dilute the this compound stock solution into each of the aqueous buffers to a final concentration suitable for spectrophotometric or chromatographic analysis.

-

Time-Course Monitoring: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

-

Analysis:

-

Spectrophotometry: The hydrolysis of the succinimidyl ester can be monitored by the decrease in absorbance at a wavelength where the ester and the hydrolyzed product have different absorbances.

-

High-Performance Liquid Chromatography (HPLC): This is a more precise method. Use a reverse-phase C18 column with a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% trifluoroacetic acid). Monitor the disappearance of the this compound peak and the appearance of the hydrolyzed 5-carboxyfluorescein peak over time.

-

-

Data Analysis: Plot the concentration of remaining this compound against time to determine the hydrolysis rate constant at each pH.

Mandatory Visualization

Below are diagrams representing logical relationships and experimental workflows relevant to the use of this compound.

Caption: Logical workflow for the storage, handling, and use of this compound, highlighting key stability factors.

Caption: Experimental workflow for a kinase activity assay utilizing a this compound labeled peptide substrate.

Caption: A streamlined workflow for experimentally determining the stability of this compound in aqueous solutions.

Conclusion

This compound is a robust and versatile fluorescent dye for labeling biomolecules. Its superior stability compared to older reagents like FITC makes it a preferred choice for a wide range of applications. However, its reactivity is intrinsically linked to its susceptibility to hydrolysis. By adhering to the storage and handling guidelines outlined in this guide, researchers can ensure the long-term performance and reliability of this compound in their experiments. The provided protocols offer a solid foundation for successful labeling and for conducting stability assessments to further optimize experimental conditions. Understanding and controlling the factors that affect the stability of this compound is crucial for generating high-quality, reproducible data in molecular and cellular biology research.

References

Hazard Identification and Safety Precautions

An In-Depth Technical Guide to the Safe Handling of 5-FAM SE

For researchers, scientists, and drug development professionals, the proper handling of fluorescent labeling reagents is paramount for both experimental success and personal safety. 5-Carboxyfluorescein, succinimidyl ester (this compound) is a widely used amine-reactive fluorescent dye for conjugating to proteins, peptides, and nucleotides[1][2][3]. While an invaluable tool, its reactive nature necessitates strict adherence to safety and handling protocols. This guide provides a comprehensive overview of these precautions, supported by technical data and experimental workflows.

While some suppliers state this compound has no known OSHA hazards, it is widely recommended to handle all chemicals with caution as the hazards may not be thoroughly investigated[4][5]. Several sources classify it as an irritant.

GHS Hazard Classifications:

-

Skin Irritation, Category 2: Causes skin irritation[6].

-

Eye Irritation, Category 2/2A: Causes serious eye irritation[6].

-

Specific Target Organ Toxicity (Single Exposure), Category 3: May cause respiratory irritation[6].

Potential Health Effects:

-

Inhalation: May be harmful if inhaled and can cause respiratory tract irritation[4][5].

-

Skin Contact: May be harmful if it comes in contact with skin, causing irritation[4][6].

-

Eye Contact: Causes serious eye irritation[6].

-

Ingestion: May be harmful if swallowed[4].

Personal Protective Equipment (PPE) and Handling

To mitigate risks, appropriate personal protective equipment should be worn and safe laboratory practices followed.

-

Engineering Controls: Use in a well-ventilated area. Employ local exhaust ventilation or process enclosures where dust may be formed to keep airborne levels below exposure limits[5].

-

Eye Protection: Wear appropriate protective eyewear, such as safety glasses with side-shields or goggles[7].

-

Skin Protection: Wear protective gloves and a lab coat. Change contaminated clothing immediately[5][7].

-

Respiratory Protection: While not always required, a NIOSH-approved respirator should be used when handling reactive dyes, especially when there is a risk of inhaling airborne dust[5][8].

-

General Hygiene: Avoid contact with skin, eyes, and clothing[5]. Do not breathe dust or vapors[6][7]. Wash hands thoroughly after handling and before breaks[5][7].

First Aid Measures

In the event of exposure, follow these first-aid guidelines immediately.

| Exposure Route | First Aid Procedure |

| Inhalation | Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if irritation or discomfort persists[4][7]. |

| Skin Contact | Immediately wash the affected area with soap and copious amounts of water. Seek medical attention in the event of irritation[4][7]. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring complete irrigation by keeping eyelids apart. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice[4][7]. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, wash out their mouth with water. Give water to drink. Never give anything by mouth to an unconscious person. Seek medical advice[4][7]. |

Storage, Stability, and Disposal

Proper storage is critical for maintaining the reagent's reactivity and ensuring safety.

-

Storage Conditions: Store the lyophilized solid at -20°C, desiccated, and protected from light[2][4][9][10]. Containers that have been opened must be carefully resealed and kept upright[4].

-

Stability: Lyophilized amine-reactive dyes are stable for 6-12 months when stored as directed[10]. Stock solutions in anhydrous DMSO should be stored at -20°C or -80°C and used within one to six months, depending on the specific recommendations[11][12]. Reactive compounds are not stable in solution for long periods, so fresh preparation is advised[10].

-

Materials to Avoid: Avoid strong oxidizing agents and strong acids[5].

-

Spill Cleanup: For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid generating dust. Do not allow the product to enter drains[5].

-

Disposal: Dispose of all waste in accordance with applicable local, state, and federal laws[7].

Technical Data Summary

The following table summarizes key quantitative and technical data for this compound.

| Parameter | Value |

| Molecular Formula | C₂₅H₁₅NO₉ |

| Molecular Weight | 473.4 g/mol |

| CAS Number | 92557-80-7 |

| Appearance | Orange / Yellow-orange solid powder |

| Excitation Wavelength (Max) | ~492-495 nm |

| Emission Wavelength (Max) | ~514-520 nm |

| Solubility | Soluble in anhydrous DMSO and DMF |

| Storage (Lyophilized) | -20°C, Desiccate, Protect from light |

| Reactive Moiety | N-hydroxysuccinimide (NHS) ester |

| Reacts With | Primary and secondary aliphatic amines |

Data compiled from multiple sources[2][3][4][9].

Experimental Protocol: Protein Labeling

This section provides a detailed methodology for a common application of this compound: the fluorescent labeling of a protein.

Objective: To covalently conjugate this compound to primary amines on a target protein.

Materials:

-

This compound, lyophilized solid

-

Anhydrous dimethylsulfoxide (DMSO)

-

Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS)

-

Labeling buffer: 0.1 M sodium bicarbonate or borate, pH 8.5-9.0[1][10]

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Prepare Protein Solution:

-

Prepare this compound Stock Solution:

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add the appropriate volume of anhydrous DMSO to create a 10 mM stock solution[1]. Mix by vortexing or pipetting until fully dissolved. This solution should be prepared fresh for each labeling reaction as the reactive compound is not stable in solution[10].

-

-

Labeling Reaction:

-

Calculate the required volume of this compound stock solution. A molar ratio of 10:1 (dye:protein) is a common starting point, but this should be optimized for each specific protein[1].

-

While gently stirring, add the calculated volume of this compound stock solution to the protein solution.

-

Incubate the reaction mixture for 60 minutes at room temperature, protected from light[1]. Gentle agitation during incubation can improve labeling efficiency.

-

-

Purification:

-

Separate the labeled protein conjugate from unreacted, hydrolyzed dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

-

Collect the fractions containing the fluorescently labeled protein, which will typically be the first colored band to elute.

-

-

Characterization and Storage:

-

Determine the degree of labeling (DOL) using spectrophotometry.

-

Store the purified conjugate according to the protein's requirements, typically at 4°C or -20°C, protected from light.

-

Visual Workflow and Pathway Diagrams

To further clarify the handling and application process, the following diagrams illustrate key workflows.

Caption: General workflow for handling this compound from receipt to disposal.

Caption: Simplified reaction pathway for labeling amines with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abpbio.com [abpbio.com]

- 3. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]

- 4. eurogentec.com [eurogentec.com]

- 5. peptide.com [peptide.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. organicdye.com [organicdye.com]

- 9. biotium.com [biotium.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorescent Labeling with 5-FAM SE

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-carboxyfluorescein, succinimidyl ester (5-FAM SE), a widely used amine-reactive fluorescent dye. It details its chemical and spectral properties, provides protocols for labeling proteins and oligonucleotides, and illustrates key experimental workflows and a relevant signaling pathway.

Core Concepts of this compound Labeling

This compound is the succinimidyl ester derivative of 5-carboxyfluorescein. The succinimidyl ester moiety makes it highly reactive towards primary aliphatic amines, such as the N-terminus of proteins and the amine-modified linkers in synthetic oligonucleotides.[1] This reaction forms a stable amide bond, covalently attaching the fluorescent FAM dye to the target molecule.[2] Compared to its predecessor, fluorescein isothiocyanate (FITC), this compound forms more stable conjugates that are less susceptible to hydrolysis, making it a preferred choice for many bioconjugation applications.[3]

The labeling reaction is pH-dependent, with optimal conditions typically between pH 7.5 and 8.5 for efficient conjugation to amines.[2] Buffers containing primary amines, such as Tris, should be avoided as they compete with the target molecule for reaction with the dye.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 92557-80-7 | [3] |

| Molecular Formula | C₂₅H₁₅NO₉ | [4] |

| Molecular Weight | 473.4 g/mol | [4] |

| Form | Lyophilized solid | [3] |

| Solubility | DMSO, DMF | [3] |

Table 2: Spectral Properties of 5-FAM

| Property | Value | Reference |

| Excitation Maximum (λex) | ~492-495 nm | [4][5] |

| Emission Maximum (λem) | ~514-519 nm | [4][5] |

| Molar Extinction Coefficient (ε) | 83,000 cm⁻¹M⁻¹ | [6][7] |

| Quantum Yield (Φ) | ~0.92 (relative to fluorescein) | [8] |

| Recommended Filter Set | FITC | [9] |

Experimental Protocols

Protein Labeling with this compound

This protocol provides a general guideline for labeling proteins with this compound. The optimal conditions may vary depending on the specific protein.

Materials:

-

Protein of interest (2-10 mg/mL)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Protein Preparation:

-

This compound Stock Solution Preparation:

-

Allow the vial of this compound to warm to room temperature.

-

Prepare a 10 mM stock solution by dissolving the this compound in anhydrous DMSO.[1] Vortex until fully dissolved. This solution is moisture-sensitive and should be used immediately.

-

-

Conjugation Reaction:

-

Calculate the required volume of the this compound stock solution. A molar ratio of 10:1 (dye:protein) is a common starting point.[1]

-

Slowly add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours with gentle stirring.[1]

-

-

Purification of the Labeled Protein:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[1]

-

Collect the fractions containing the labeled protein, which will be visible as a colored band that elutes first.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~495 nm (for the FAM dye).

-

Oligonucleotide Labeling with this compound

This protocol describes the labeling of an amine-modified oligonucleotide.

Materials:

-

Amine-modified oligonucleotide (0.3-0.8 mM)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.3

-

Purification reagents (e.g., for ethanol precipitation or HPLC)

Procedure:

-

Oligonucleotide Preparation:

-

Dissolve the lyophilized amine-modified oligonucleotide in the labeling buffer to a final concentration of 0.3-0.8 mM.[10]

-

-

This compound Stock Solution Preparation:

-

Prepare a 10-20 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.[10]

-

-

Conjugation Reaction:

-

Add the this compound stock solution to the oligonucleotide solution. The optimal molar ratio may need to be determined empirically.

-

Gently vortex the reaction mixture and incubate at room temperature for 1-3 hours.[10]

-

-

Purification of the Labeled Oligonucleotide:

-

Purify the labeled oligonucleotide from unreacted dye using a suitable method such as ethanol precipitation or reverse-phase HPLC.[10]

-

For ethanol precipitation, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5-3 volumes of cold 100% ethanol.[10] Incubate at -20°C for at least 30 minutes and then centrifuge to pellet the oligonucleotide.[10] Wash the pellet with 70% ethanol.[10]

-

-

Characterization:

-

Confirm the successful labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and ~495 nm (for the FAM dye).

-

Visualizations

Experimental Workflow for Protein Labeling with this compound

Caption: Workflow for labeling proteins with this compound.

Experimental Workflow for Oligonucleotide Labeling with this compound

Caption: Workflow for labeling oligonucleotides with this compound.

Signaling Pathway: FRET-Based Protease Activity Assay

5-FAM is commonly used as a donor fluorophore in Fluorescence Resonance Energy Transfer (FRET) based assays for detecting protease activity.[11][12] In such an assay, a peptide substrate containing the protease cleavage site is labeled with a FRET pair, typically a donor fluorophore like 5-FAM and an acceptor/quencher molecule.

Caption: FRET-based detection of protease activity using a 5-FAM labeled peptide.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. 5-FAM, SE [5-Carboxyfluorescein, SE] [eurogentec.com]

- 4. biotium.com [biotium.com]

- 5. biotium.com [biotium.com]

- 6. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 7. Extinction Coefficient [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 8. researchgate.net [researchgate.net]

- 9. bme.columbia.edu [bme.columbia.edu]

- 10. benchchem.com [benchchem.com]

- 11. A new multi-purpose FRET fluorescent probe for the simultaneous detection of proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 5-FAM SE Labeling of Proteins and Antibodies

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Carboxyfluorescein Succinimidyl Ester (5-FAM SE) is a widely used amine-reactive fluorescent dye for the covalent labeling of proteins and antibodies.[1] The succinimidyl ester (SE) moiety readily reacts with primary amino groups (-NH2), such as the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2] This process yields fluorescently labeled proteins and antibodies that are essential for a multitude of biological assays, including flow cytometry, immunofluorescence microscopy, and fluorescence-based immunoassays.[3] Compared to its isothiocyanate counterpart (FITC), this compound forms a more stable carboxamide bond, which is more resistant to hydrolysis, resulting in conjugates with superior stability.[1]

This document provides a detailed protocol for the labeling of proteins and antibodies with this compound, guidance on determining the degree of labeling, and troubleshooting tips for common issues.

Principle of Reaction

The labeling reaction is a nucleophilic acyl substitution where the primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the succinimidyl ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). The reaction is most efficient at a slightly alkaline pH (8.0-9.0), where the primary amines are deprotonated and more nucleophilic.[4]

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including the molar ratio of dye to protein, protein concentration, and pH. The Degree of Labeling (DOL), which is the average number of dye molecules per protein molecule, is a critical parameter for ensuring experimental reproducibility.[5][6]

Table 1: Key Parameters for this compound Labeling

| Parameter | Recommended Range | Notes |

| Protein Concentration | 2-10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[7] |

| Buffer pH | 8.0 - 9.0 | Optimal for deprotonation of primary amines.[4] |

| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A common starting point; may require optimization for specific proteins.[7] |

| Incubation Time | 60 minutes | Can be adjusted based on optimization experiments.[7] |

| Incubation Temperature | Room Temperature | Gentle mixing is recommended to avoid protein denaturation.[7] |

Table 2: Spectroscopic Properties for DOL Calculation

| Parameter | Value | Reference |

| 5-FAM Max. Absorbance (λmax) | ~494 nm | [8] |

| 5-FAM Molar Extinction Coefficient (ε_dye) at λmax | 83,000 M⁻¹cm⁻¹ | [1] |

| 5-FAM Correction Factor (CF) at 280 nm | 0.178 | [1] |

| IgG Molar Extinction Coefficient (ε_prot) at 280 nm | ~210,000 M⁻¹cm⁻¹ | [6] |

Experimental Protocols

Materials and Reagents

-

Protein or antibody to be labeled (in an amine-free buffer)

-

This compound (e.g., from MedchemExpress, AnaSpec)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5

-

Purification Column: Sephadex G-25 or equivalent desalting column

-

Phosphate Buffered Saline (PBS), pH 7.2-7.4

Protocol 1: Preparation of Reagents

-

Protein/Antibody Solution:

-

This compound Stock Solution:

-

Reaction Buffer:

-

Prepare a 1 M sodium bicarbonate solution and adjust the pH to 8.5.

-

Protocol 2: Labeling Reaction

-

pH Adjustment:

-

Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.5) to the protein/antibody solution. For example, add 10 µL of buffer to 90 µL of the protein solution.

-

-

Calculate the Volume of this compound:

-

The optimal molar ratio of this compound to protein is typically around 10:1.[7]

-

Example Calculation for IgG (MW ≈ 150,000 Da):

-

mmol of IgG = (mg/mL of IgG × mL of IgG) / MW of IgG

-

mmol of this compound = mmol of IgG × 10

-

µL of this compound = (mmol of this compound × MW of this compound) / (mg/µL of this compound)

-

-

-

Reaction Incubation:

-

Slowly add the calculated volume of this compound stock solution to the pH-adjusted protein solution while gently vortexing.

-

Incubate the reaction for 60 minutes at room temperature, protected from light.[7]

-

Protocol 3: Purification of the Labeled Protein/Antibody

-

Prepare the Desalting Column:

-

Equilibrate a Sephadex G-25 column with PBS according to the manufacturer's instructions.

-

-

Separate the Conjugate:

-

Apply the reaction mixture to the top of the column.

-

Elute with PBS. The first colored fraction will be the labeled protein/antibody, while the later, slower-moving fraction will be the unreacted dye.

-

Collect the fractions containing the labeled protein/antibody.

-

Protocol 4: Determination of the Degree of Labeling (DOL)

-

Measure Absorbance:

-

Measure the absorbance of the purified labeled protein solution at 280 nm (A_280) and ~494 nm (A_max) using a spectrophotometer.

-

-

Calculate the DOL:

-

Corrected Protein Concentration (M): Protein Conc. (M) = [A_280 - (A_max × CF)] / ε_prot Where CF is the correction factor for the dye's absorbance at 280 nm (0.178 for 5-FAM).[1]

-

Dye Concentration (M): Dye Conc. (M) = A_max / ε_dye

-

Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

-

An optimal DOL is typically between 2 and 10 for antibodies.[6]

-

Mandatory Visualizations

Caption: Experimental workflow for this compound labeling of proteins and antibodies.

Caption: Principle of fluorescence for a 5-FAM labeled antibody (Ab-5FAM).

Troubleshooting

Table 3: Common Problems and Solutions

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low DOL | - Protein concentration is too low. | - Concentrate the protein to at least 2 mg/mL.[10] |

| - Buffer contains primary amines (e.g., Tris, glycine). | - Perform buffer exchange into an amine-free buffer like PBS.[10] | |

| - pH of the reaction is too low. | - Ensure the pH of the reaction mixture is between 8.0 and 9.0.[10] | |

| - Hydrolysis of this compound. | - Prepare the this compound stock solution fresh in anhydrous DMSO.[2] | |

| - Insufficient molar excess of the dye. | - Increase the molar ratio of this compound to protein (e.g., to 20:1). | |

| Protein Precipitation | - Over-labeling of the protein. | - Reduce the molar ratio of this compound to protein.[9] |

| - High concentration of organic solvent (DMSO). | - Keep the volume of added DMSO to a minimum (ideally <10% of the total reaction volume). | |

| Inconsistent Results | - Inaccurate protein concentration measurement. | - Accurately determine the protein concentration before labeling. |

| - Variability in the age or storage of this compound. | - Use a fresh vial of this compound and store it properly, protected from moisture.[4] |

Conclusion

The protocol described provides a reliable method for labeling proteins and antibodies with this compound. By carefully controlling the reaction parameters and accurately determining the Degree of Labeling, researchers can generate high-quality fluorescent conjugates for a wide range of applications in research and drug development. Optimal labeling may require some empirical optimization of the dye-to-protein molar ratio for each specific protein or antibody.

References

- 1. 5(6)-FAM [5-(and-6)-Carboxyfluorescein] *CAS 72088-94-9* | AAT Bioquest [aatbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of chemical fluorescent dyes as a protein conjugation partner for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lumiprobe.com [lumiprobe.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols for 5-FAM SE Protein Labeling and Dye-to-Protein Ratio Calculation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent labeling of proteins is a cornerstone technique in biological research and drug development, enabling the visualization and quantification of proteins in a wide array of applications, including immunoassays, fluorescence microscopy, and flow cytometry. 5-Carboxyfluorescein, succinimidyl ester (5-FAM SE) is a widely used amine-reactive fluorescent dye that covalently attaches to primary amines (e.g., lysine residues and the N-terminus) on proteins.[1][2][3] This process forms a stable carboxamide bond.[2][3] The resulting fluorescein-labeled protein can be excited by the common 488 nm argon laser line.[4]

A critical parameter for ensuring the quality and reproducibility of labeled proteins is the dye-to-protein ratio, also known as the degree of labeling (DOL).[5][6][7] The DOL represents the average number of dye molecules conjugated to each protein molecule.[6] An optimal DOL is crucial: too few labels result in a weak signal, while excessive labeling can lead to fluorescence quenching and potentially compromise the protein's biological activity.[6][7] This document provides a detailed protocol for labeling proteins with this compound and a comprehensive guide to calculating the DOL.

Key Experimental Parameters

Successful protein labeling with this compound and accurate DOL calculation rely on several key parameters and reagents.

| Parameter | Value/Recommendation | Source(s) |

| This compound Molecular Weight | 473.39 g/mol | [1][2] |

| 5-FAM Molar Extinction Coefficient (ε_dye_) | 83,000 M⁻¹cm⁻¹ at ~495 nm | [4][8][9] |

| 5-FAM Correction Factor (CF₂₈₀) | 0.178 | [4][8][10] |

| Excitation Maximum (λ_max_) | ~495 nm | [2][11][12] |